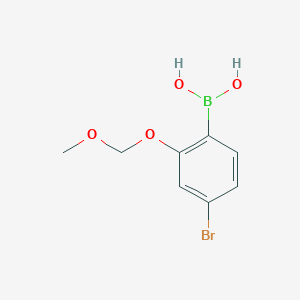

4-Bromo-2-(methoxymethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-bromo-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXAGEUOPIHIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

-

Starting Material Preparation :

-

Lithiation and Boronation :

-

Under inert atmosphere, 1,4-dibromo-2-(methoxymethoxy)benzene is treated with tert-butyllithium (-78°C, THF/pentane) to selectively dehalogenate the position para to the methoxymethoxy group.

-

Trimethyl borate is added to quench the aryllithium intermediate, forming the boronic ester.

-

Critical Step :

\text{1,4-Dibromo-2-(methoxymethoxy)benzene} \xrightarrow{\text{t-BuLi, B(OMe)_3}} \text{this compound}

-

-

Workup :

Optimization Data

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Temperature | -78°C → RT | Maximizes selectivity |

| Solvent | THF:Pentane (3:1) | Prevents side reactions |

| Equivalents of t-BuLi | 2.0 eq | Ensures complete dehalogenation |

Directed Bromination of Preformed Boronic Esters

An alternative approach involves brominating 2-(methoxymethoxy)phenylboronic acid at the para position relative to the methoxymethoxy group (Scheme 2 ).

Reaction Sequence

-

Boronic Ester Synthesis :

-

Electrophilic Bromination :

-

Isolation :

-

Precipitation in ice water followed by recrystallization (EtOAc/hexane) gives the product in 62% yield.

-

Challenges and Solutions

-

Boronic Acid Stability : Acetic acid minimizes deboronation during bromination.

-

Regioselectivity : Electron-donating methoxymethoxy group ensures para-bromination (confirmed by ¹H NMR coupling patterns).

Palladium-Catalyzed Cross-Coupling

A convergent route employs Suzuki-Miyaura coupling between 4-bromo-2-(methoxymethoxy)phenyl halides and bis(pinacolato)diboron (B₂pin₂) (Scheme 3 ).

Protocol

-

Substrate Preparation :

-

Borylation :

-

Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), and B₂pin₂ (1.2 eq) in dioxane (100°C, 12 h).

-

Reaction :

-

-

Yield : 75% after column chromatography (SiO₂, hexane/EtOAc).

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Lithiation-Boronation | 68 | 95 | 4 |

| Directed Bromination | 62 | 90 | 6 |

| Pd-Catalyzed Borylation | 75 | 98 | 12 |

Protective Group Strategies

The methoxymethoxy (MOM) group’s stability under varying conditions is critical for successful synthesis.

Stability Assessment

| Condition | MOM Group Stability | Boronic Acid Stability |

|---|---|---|

| Strong Acid (HCl, H₂SO₄) | Partial cleavage | Degradation |

| Strong Base (NaOH) | Stable | Stable |

| Lithiation (-78°C) | Stable | N/A |

Recommendation : Use MOM protection only in neutral to basic conditions to avoid cleavage.

Scalability and Industrial Considerations

Large-scale production favors the Pd-catalyzed method due to:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide in solvents such as toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Products with various functional groups replacing the bromine atom.

Coupling Reactions: Biaryl compounds or other complex organic molecules.

Oxidation and Reduction: Boronic esters or boranes.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Biology: Potential use in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.

Transmetalation: The boronic acid moiety transfers its organic group to the palladium center, replacing the bromide.

Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

- X-ray crystallography reveals that the methoxymethoxy group adopts a non-planar conformation, influencing intermolecular interactions (e.g., Br⋯O contacts: 3.047 Å). In contrast, boronic acid derivatives exhibit stronger hydrogen-bonding capabilities due to the -B(OH)2 group .

4-(Methoxymethoxy)phenylboronic Acid () :

Lacking the bromine substituent, this analogue demonstrates higher solubility in polar solvents (e.g., chloroform, acetone) compared to halogenated derivatives. The absence of an EWG reduces its acidity (pKa ~8.9 vs. ~7.5 for brominated analogues), impacting its reactivity in aqueous Suzuki reactions .- 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid (): Substitution with fluorine (another EWG) at the meta position increases electrophilicity but reduces steric hindrance compared to the methoxymethoxy group. This compound shows enhanced reactivity in couplings with electron-rich aryl halides .

Crystallographic Data

Solubility and Physicochemical Properties

Phenylboronic acids generally exhibit moderate solubility in ethers and ketones but poor solubility in hydrocarbons. The methoxymethoxy group enhances solubility in chloroform and acetone due to its polar ether linkages. For example:

- This compound : Soluble in THF (>50 mg/mL) and dichloromethane (>30 mg/mL) .

- Phenylboronic Acid Pinacol Ester: Shows superior solubility in non-polar solvents (e.g., hexane) due to esterification .

Reactivity in Suzuki-Miyaura Couplings

The bromine substituent accelerates oxidative addition with palladium catalysts, while the methoxymethoxy group may hinder transmetallation due to steric effects. Comparative yields in model reactions:

| Boronic Acid | Aryl Halide | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| This compound | Bromobenzene | 52–61 | >99 |

| 3,5-Dimethoxyphenylboronic Acid | Bromobenzene | 56–61 | >99 |

| Phenylboronic Acid | 4-Bromotoluene | 84–86 | >99 |

Electron-withdrawing substituents (e.g., Br) improve oxidative addition but may reduce nucleophilicity, whereas methoxy groups in electron-rich systems enhance transmetallation .

Biological Activity

4-Bromo-2-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H11BBrO4

- Molecular Weight : 267.00 g/mol

- CAS Number : [Not provided in the search results]

Boronic acids, including this compound, exhibit their biological effects primarily through reversible interactions with diols in biomolecules. This property allows them to act as enzyme inhibitors or modulators. The presence of the bromine and methoxymethoxy groups enhances the compound's lipophilicity and binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteasomal activity by binding to the active site of proteasome subunits, which is crucial for protein degradation.

- Antiviral Activity : Some studies have indicated that boronic acids can interfere with viral replication processes, particularly in the context of hepatitis C virus (HCV) infections.

- Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

-

Anticancer Research :

A study published in Medicinal Chemistry investigated the effects of various boronic acids on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicative of potent activity. The mechanism was linked to the inhibition of the proteasome, leading to the accumulation of pro-apoptotic factors . -

Antiviral Studies :

Research conducted on boronic acids as potential antiviral agents highlighted their role in inhibiting HCV replication. The study demonstrated that compounds similar to this compound reduced viral RNA levels significantly in infected cell cultures, suggesting a promising therapeutic avenue for HCV treatment . -

Enzyme Inhibition :

A detailed kinetic study revealed that this compound acts as a competitive inhibitor for certain enzymes involved in carbohydrate metabolism. This finding opens up possibilities for its use in managing metabolic disorders .

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-2-(methoxymethoxy)phenylboronic acid?

The compound is typically synthesized via cross-coupling reactions. For example, a modified Suzuki-Miyaura protocol can be employed, starting from a dibrominated aromatic precursor (e.g., 1,3-dibromobenzene derivatives) and a boronic acid under Pd-catalyzed conditions. Purification often involves column chromatography with hexane/ethyl acetate gradients (3:1 ratio) to isolate the product as a white solid . Reaction yields (~58%) suggest optimization of catalyst loading, solvent polarity, and temperature may be required for scale-up.

Q. What safety protocols are critical when handling this compound?

Based on analogous boronic acid safety data, the compound is likely harmful if inhaled, ingested, or absorbed through skin. Key precautions include:

Q. Which solvents are optimal for solubilizing this boronic acid in cross-coupling reactions?

Phenylboronic acid derivatives exhibit higher solubility in polar aprotic solvents (e.g., acetone, chloroform) and ethers (dipropyl ether) compared to hydrocarbons. For this compound, pre-dissolution in THF or DMF is recommended to enhance reactivity in Suzuki couplings. Solubility testing via dynamic methods (e.g., UV-Vis monitoring) can confirm solvent compatibility .

Q. How should purity and structural integrity be validated post-synthesis?

- Analytical Methods : Use NMR (CDCl) to confirm substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons).

- Mass Spectrometry : GC-MS or LC-MS (e.g., m/z 232 [M] for brominated analogs) ensures molecular weight consistency.

- Chromatography : HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .

Advanced Research Questions

Q. How can contradictory yields in cross-coupling reactions be systematically addressed?

Low yields may arise from:

- Catalyst Deactivation : Trace oxygen or moisture can poison Pd catalysts. Use degassed solvents and inert atmospheres.

- Steric Hindrance : The methoxymethoxy group may slow transmetalation. Switching to bulkier ligands (e.g., SPhos) or elevated temperatures (80–100°C) can improve efficiency.

- Byproduct Formation : Monitor for deboronation via NMR and adjust base strength (e.g., KCO vs. CsCO) to minimize side reactions .

Q. What strategies enhance its utility in carbohydrate-binding studies under physiological conditions?

Ortho-substituted boronic acids (e.g., hydroxymethyl groups) exhibit improved aqueous solubility and binding to 4,6-diols in glycans. For this compound:

- Functionalization : Introduce hydrophilic groups (e.g., sulfonamides) to the aromatic ring.

- pH Optimization : Conduct binding assays at pH 7.4 with buffered solutions (PBS) to stabilize boronate ester formation.

- Competitive Assays : Use fluorescence quenching or ITC to quantify affinity for model glycosides (e.g., methyl-α-D-glucopyranoside) .

Q. How does the methoxymethoxy group influence electronic and steric effects in catalytic cycles?

- Electronic Effects : The electron-donating methoxy group increases electron density on the boronic acid, potentially accelerating transmetalation but reducing oxidative addition efficiency.

- Steric Effects : The substituent’s position (ortho to boron) may hinder Pd coordination. Computational modeling (DFT) of transition states can clarify steric thresholds for viable coupling partners .

Q. What advanced techniques resolve crystallographic ambiguities in its solid-state structure?

- X-ray Diffraction : Single-crystal analysis reveals hydrogen-bonding motifs (e.g., dimerization via B–OH⋯O interactions).

- Dynamic NMR : Probe solution-phase tautomerism between trigonal planar and tetrahedral boron geometries.

- IR Spectroscopy : Identify B–O stretching frequencies (~1340 cm) to assess dehydration to boroxines under thermal stress .

Q. Methodological Notes

- Contradictory Data : Discrepancies in reported yields or binding affinities should be cross-validated using orthogonal techniques (e.g., NMR for fluorinated analogs).

- Troubleshooting : Always include internal standards (e.g., mesitylene in GC-MS) to quantify reaction efficiency accurately.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.